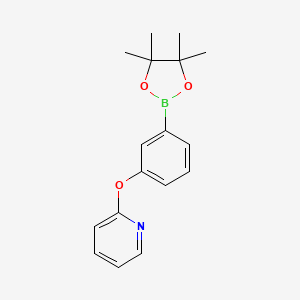![molecular formula C13H19NO5 B12946160 Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)
Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[331]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of a bicyclic ketone as the starting material, which undergoes a series of reactions such as esterification, reduction, and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone or ester groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, depending on the functional groups present and their reactivity.
Comparación Con Compuestos Similares
Similar compounds include other bicyclic molecules with ketone and ester functionalities. For example:
- Ethyl 9,9-diethoxy-3,7-dioxo-5-(phenylcarbamoyl)bicyclo[3.3.1]nonane-2-carboxylate
- 7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate lies in its specific ester and ketone functionalities, which provide distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C13H19NO5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-18-12(16)7-14-9-3-8(13(17)19-2)4-10(14)6-11(15)5-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
YOHHRDUPBZSBFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
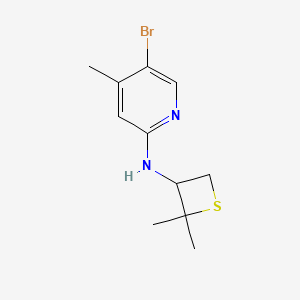
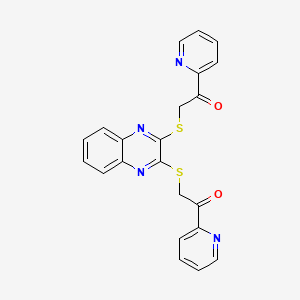
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
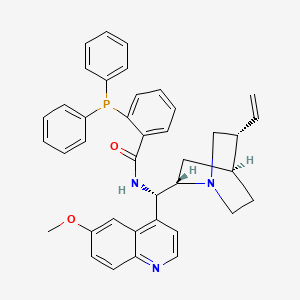
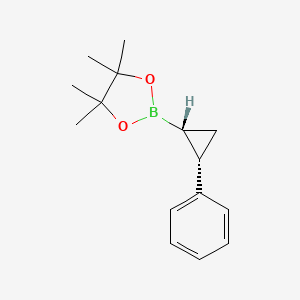
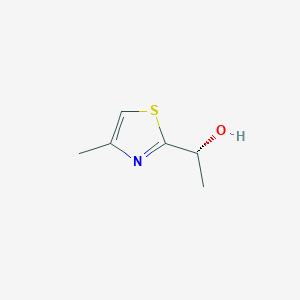

![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
